4-bromo-6-fluoro-1-methyl-1H-indazole
Description
4-Bromo-6-fluoro-1-methyl-1H-indazole (C₈H₆BrFN₂; molecular weight: 229.05 g/mol) is a halogenated indazole derivative characterized by a bromine atom at position 4, a fluorine atom at position 6, and a methyl group at the 1-position of the indazole ring. Indazoles are nitrogen-containing heterocycles widely used in medicinal chemistry due to their bioisosteric properties with purines and ability to modulate enzyme activity, particularly kinases . The bromo and fluoro substituents enhance electrophilic reactivity and metabolic stability, while the methyl group at the 1-position may improve solubility and reduce steric hindrance for target binding .
Properties
Molecular Formula |
C8H6BrFN2 |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
4-bromo-6-fluoro-1-methylindazole |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-3-5(10)2-7(9)6(8)4-11-12/h2-4H,1H3 |
InChI Key |
TWXAZGLHXZKOPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical properties of indazole derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Indazole Derivatives
Key Observations:
- Halogen Effects : Bromine at position 4 (as in this compound) confers stronger inhibition compared to chlorine or methyl groups due to its larger atomic radius and polarizability, enhancing van der Waals interactions with hydrophobic enzyme pockets .
- Fluorine vs. Methoxy : The electron-withdrawing fluorine at position 6 in the target compound increases electrophilicity, whereas methoxy in 6-bromo-4-methoxy-1H-indazole introduces electron-donating effects, altering reactivity and target selectivity .
- 1-Methyl Substitution : The methyl group at the 1-position reduces ring flexibility and may improve metabolic stability compared to unmethylated analogs like 6-bromo-4-fluoro-1H-indazole .
Inhibition Performance ( Study)
A comparative study of six indazole derivatives revealed:
- 4-Bromo-1H-indazole (Compound 3) : Highest inhibition due to bromine’s strong hydrophobic interactions.
- 4-Methyl-1H-indazole (Compound 4) : Lowest activity, attributed to the methyl group’s electron-donating nature and lack of halogen bonding .
The target compound, this compound, combines bromine’s inhibitory strength with fluorine’s metabolic resistance, making it a candidate for kinase inhibitors in oncology .
Preparation Methods
Reaction Overview
The most efficient route to 4-bromo-6-fluoro-1-methyl-1H-indazole involves a single-step cyclization of 2-fluoro-4-bromobenzaldehyde with methylhydrazine (Fig. 1). This method, patented by WO2020253533A1, directly installs the methyl group at the 1-position during indazole ring formation, eliminating post-synthetic alkylation and minimizing isomer contamination.
Synthetic Procedure
-
Starting Materials :
-
2-Fluoro-4-bromobenzaldehyde (1.0 equiv)
-
Methylhydrazine (1.2 equiv)
-
-
Conditions :
-
Solvent: Ethanol/water (4:1 v/v)
-
Temperature: Reflux at 80°C
-
Duration: 12–14 hours
-
-
Workup :
Key Advantages
-
Regioselectivity : The methyl group is exclusively introduced at the 1-position, avoiding N2-methylated isomers.
-
Scalability : Ethanol/water solvent systems enable cost-effective industrial production.
Post-Synthetic Methylation of 4-Bromo-6-Fluoro-1H-Indazole
Synthesis of 1H-Indazole Intermediate
The non-methylated precursor, 4-bromo-6-fluoro-1H-indazole , is synthesized via iron-mediated reduction of a nitro-substituted intermediate (ChemicalBook,):
-
Starting Material :
-
2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethyl-ethenamine
-
-
Reduction Conditions :
-
Reagents: Iron powder (3.61 g), acetic acid (40 mL)
-
Temperature: 110°C
-
Duration: 1.5 hours
-
-
Isolation :
Methylation Protocol
The intermediate undergoes N-methylation using methyl iodide under basic conditions:
Challenges
-
Byproduct Formation : Competing O-methylation or dialkylation may occur, necessitating rigorous chromatography.
-
Lower Efficiency : Two-step process reduces overall yield compared to direct cyclization.
Bromination-Cyclization Sequential Approach
Adapted Methodology from CN110452177A
While designed for 5-bromo-4-fluoro-1H-indazole, this patent’s bromination strategy can be modified for this compound synthesis:
-
Bromination :
-
Substrate: 4-Fluoro-1-methyl-1H-indazole
-
Reagent: N-Bromosuccinimide (NBS, 1.1 equiv)
-
Catalyst: Azobisisobutyronitrile (AIBN, 0.1 equiv)
-
Solvent: CCl₄
-
Temperature: 80°C
-
-
Cyclization :
-
Reagent: Isoamyl nitrite (1.5 equiv)
-
Solvent: Methanol/water (3:1)
-
Temperature: 25°C
-
Limitations
-
Regiochemical Control : Unpredictable bromine placement necessitates advanced directing groups.
-
Low Yield : Reported yields for analogous reactions rarely exceed 40%.
Comparative Analysis of Methods
Mechanistic Insights
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-bromo-6-fluoro-1-methyl-1H-indazole, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is commonly used: (1) Bromination of a pre-functionalized indazole core using N-bromosuccinimide (NBS) in acetic acid under controlled temperatures (0–25°C), followed by (2) fluorination via halogen exchange with a fluorinating agent like KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C). Optimizing stoichiometry, solvent choice, and catalyst (e.g., CuI for Ullmann-type couplings) can improve yields. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .
Q. How should researchers characterize the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using slow evaporation in a solvent like dichloromethane/hexane. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use SHELX software for structure solution (SHELXD) and refinement (SHELXL), ensuring R-factors <5%. Validate hydrogen bonding and halogen interactions using Mercury or OLEX2 .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >98% purity. Recrystallization from ethanol/water (1:3) is cost-effective for bulk samples. Monitor by TLC (silica gel 60 F254) with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies involving this compound be resolved?
- Methodological Answer : Systematically validate assay conditions:
- Reproducibility : Repeat experiments across independent labs using standardized protocols.
- Controls : Include positive/negative controls (e.g., known kinase inhibitors) to rule out false positives.
- Data triangulation : Cross-reference with computational docking (AutoDock Vina) and ADMET predictions (SwissADME). Contradictions may arise from solvent effects (DMSO vs. aqueous buffers) or cell-line variability .
Q. What in vitro assays are suitable for evaluating kinase inhibitory potential?
- Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR2). IC50 values should be determined via dose-response curves (10 nM–100 µM). Validate selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler). Pair with cellular assays (e.g., MTT for cytotoxicity) to confirm target engagement .
Q. How do electronic effects of bromo and fluoro substituents influence cross-coupling reactivity?
- Methodological Answer : The electron-withdrawing fluoro group activates the indazole core for nucleophilic substitution at C4, while bromo acts as a leaving group in Suzuki-Miyaura couplings. DFT calculations (Gaussian 16) predict charge distribution at reaction sites. Experimentally, Pd(PPh3)4 in THF/water (3:1) with aryl boronic acids achieves >70% yield for biaryl derivatives .
Safety and Storage Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
